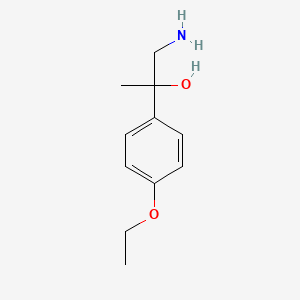

1-Amino-2-(4-ethoxyphenyl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-2-(4-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of an amino group, an ethoxy-substituted phenyl ring, and a secondary alcohol group

Métodos De Preparación

The synthesis of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol typically involves the reaction of 4-ethoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under a nitrogen atmosphere . The reaction mixture is then treated with a borane-tetrahydrofuran complex, followed by hydrolysis with hydrochloric acid to yield the desired product. This method ensures the formation of the compound with high purity and yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Análisis De Reacciones Químicas

1-Amino-2-(4-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like tetrahydrofuran, and catalysts such as zinc iodide or borane complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-Amino-2-(4-ethoxyphenyl)propan-2-ol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

1-Amino-2-(4-ethoxyphenyl)propan-2-ol can be compared with similar compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol and 1-amino-2-(4-hydroxyphenyl)propan-2-ol . These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity. For example, the ethoxy group in this compound may enhance its lipophilicity compared to the methoxy or hydroxy analogs, potentially affecting its pharmacokinetic properties.

Similar Compounds

- 1-Amino-2-(4-methoxyphenyl)propan-2-ol

- 1-Amino-2-(4-hydroxyphenyl)propan-2-ol

- 1-Amino-2-(4-chlorophenyl)propan-2-ol

Actividad Biológica

1-Amino-2-(4-ethoxyphenyl)propan-2-ol, also known as 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-ol, is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3, with a molecular weight of approximately 225.28 g/mol. The compound features an ethoxy-substituted aromatic ring and an amino alcohol moiety, which are crucial for its biological interactions. The structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions with various biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their catalytic activities.

- Receptor Binding : The ethoxyphenyl moiety enhances hydrophobic interactions with cell surface receptors, modulating signal transduction pathways .

These interactions suggest that the compound may influence various physiological processes, including metabolic pathways and cellular signaling.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has shown antioxidant activity. Studies utilizing the DPPH radical scavenging method revealed that it can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies demonstrated cytotoxic effects against human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (glioblastoma) | 15.0 |

| MDA-MB-231 (breast cancer) | 20.5 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several derivatives of amino alcohols, including this compound. The results highlighted its superior activity against resistant strains of bacteria, reinforcing its potential as a therapeutic agent in treating infections caused by antibiotic-resistant pathogens .

Investigation into Antioxidant Properties

Another study focused on the antioxidant properties of the compound, comparing it to established antioxidants like ascorbic acid. The findings indicated that this compound exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid in certain assays, suggesting its utility in formulations aimed at mitigating oxidative damage .

Propiedades

Fórmula molecular |

C11H17NO2 |

|---|---|

Peso molecular |

195.26 g/mol |

Nombre IUPAC |

1-amino-2-(4-ethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |

Clave InChI |

HLHCNRYVHIUBME-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)C(C)(CN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.